5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 656825-78-4) is a brominated pyrazole derivative with the molecular formula C₇H₆N₂OF₅Br and a molecular weight of 309.03 g/mol . It features a pyrazole core substituted with a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a bromomethyl (-CH₂Br) group at position 3. This compound is a key intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals, due to the reactivity of its bromomethyl group in nucleophilic substitution reactions .
Properties
IUPAC Name |
5-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-12-4(3-7)2-5(11-12)6(8,9)10/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOKGGPDWIXPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base.
Bromomethylation: The bromomethyl group can be introduced through the reaction of the pyrazole derivative with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include azido, thiocyanato, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Bioactivity
The position of the trifluoromethyl (-CF₃) group significantly impacts biological activity. For example:
- Compound 7c (5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-ol) exhibits potent antibacterial activity against Xanthomonas oryzae (Xoo) with an EC₅₀ of 11.22 µg/mL , attributed to the -CF₃ group at position 4.
- In contrast, compound 8a (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivative) shows reduced activity (EC₅₀ > 50 µg/mL ) when the -CF₃ group is moved to position 3 .
This highlights the importance of the -CF₃ group’s position in modulating lipophilicity and target binding.
Halogen Substituent Effects
Replacing bromine with chlorine alters reactivity and stability:
- 5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: Not provided) shares the same core structure but substitutes bromine with chlorine. Chlorine’s lower electronegativity and larger atomic radius compared to bromine may reduce alkylation efficiency in synthetic applications .
Functional Group Modifications
Thioether and Hydroxymethyl Derivatives
- 5-(4-Bromophenylthio)-4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: Not provided) introduces a hydroxymethyl (-CH₂OH) and bromophenylthio (-S-C₆H₄Br) group. These modifications enhance hydrophilicity but may compromise membrane permeability compared to the bromomethyl derivative .
- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () demonstrates how thioether linkages and oxadiazole rings can improve thermal stability (melting point: 113–114°C ) but reduce synthetic yields (27.7% for certain analogs) .
Aromatic Substitutions
- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole (CAS: Not provided) replaces the bromomethyl group with chlorophenyl and methoxyphenyl moieties. The electron-donating methoxy group (-OCH₃) increases aromatic stability but may reduce electrophilicity at the pyrazole core .
Melting Points and Yields
| Compound Name | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | -CH₂Br, -CF₃, -CH₃ | Not reported | Not reported |
| 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | -S-C₆H₄Br, oxadiazole | 113–114 | 83.3 |
| 2-((Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | -S-CH₂CH=CH₂, oxadiazole | 77–78 | 78.4 |
| 5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | -CH₂Cl, -CF₃, -CH₃ | Not reported | Not reported |
Key Insight : Bulky substituents (e.g., bromophenylthio) increase melting points but often reduce reaction yields due to steric hindrance .
Lipophilicity and Bioactivity
The trifluoromethyl group enhances lipophilicity (logP ~3 for the target compound), which correlates with improved membrane penetration and antibacterial activity . For example:
- Compounds with -CF₃ at position 5 (e.g., 7c ) show 2–5× lower EC₅₀ values against Xoo compared to analogs with -CF₃ at position 3.
- Increasing alkyl linker length (n=8 to 12) in oxadiazole derivatives improves anti-Pseudomonas syringae (Psa) activity, highlighting the role of lipophilicity in bioactivity .
Biological Activity
5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and other pharmacological activities, supported by case studies and research findings.
- Chemical Formula : C6H6BrF3N2
- CAS Number : 942060-05-1
- Molecular Weight : 227.03 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated an IC50 value of approximately 10 µM against both cell lines, suggesting significant cytotoxic activity comparable to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | 3.23 |
| HCT-116 | 10 | 3.23 |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
The anti-inflammatory mechanism involves the inhibition of prostaglandin synthesis through COX inhibition. This property is particularly beneficial in treating inflammatory diseases and conditions.
Other Biological Activities
This compound has also been studied for additional pharmacological activities:
- Antimicrobial Activity : Preliminary tests indicate that pyrazole derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticonvulsant Activity : Some studies suggest that pyrazole compounds may possess anticonvulsant properties, making them candidates for further research in epilepsy treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity:
- Substituents : The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to biological targets.
- Halogenation : Bromine substitution at the methyl position enhances the compound's reactivity and biological activity.
Q & A
Q. What are the recommended synthetic routes for 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole in laboratory settings?
Methodological Answer: The compound is typically synthesized via two primary routes:
- Bromination of Pyrazole Precursors: Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) achieves regioselective bromomethylation. Yields >90% are reported for analogous brominations .
- Annulation Reactions: Sequential [3+2] annulation of prop-2-ynylsulfonium salts with hydrazonyl chlorides generates pyrazole scaffolds. For example, reacting 3-(4-bromophenyl)-1-phenyl-1H-pyrazole with bromomethylating agents yields the target compound with ~60–67% efficiency .
Key Considerations:
- Use anhydrous solvents to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or GC-MS to optimize bromomethylation efficiency.
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 4.50 ppm (s, 2H, CH₂Br) and δ 6.82 ppm (s, 1H, pyrazole-H) confirm the bromomethyl group and pyrazole backbone .
- ¹³C NMR: Signals near δ 21.1 ppm (CH₂Br) and δ 151.1 ppm (C-F₃) validate substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 390.9435 ([C₁₆H₁₂Br₂N₂+H]⁺) matches the theoretical mass .
- X-ray Crystallography: Resolve ambiguities in regiochemistry; for analogous pyrazoles, crystallographic data (e.g., C–Br bond lengths of ~1.9 Å) confirm structural assignments .
Purity Assessment:
- HPLC with UV detection (λ = 254 nm) and a C18 column ensures >95% purity.
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photolytic degradation of the C–Br bond .
- Moisture Sensitivity: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the bromomethyl group.
- Thermal Stability: Decomposition occurs above 100°C; avoid prolonged heating during synthesis or purification .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the bromomethylation of pyrazole precursors?
Methodological Answer: Regioselectivity in bromomethylation is influenced by:
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃) direct bromination to the methyl-substituted position. DFT calculations show lower activation energy for bromination at methyl-bearing carbons due to hyperconjugative stabilization .
- Catalytic Systems: Use Lewis acids like FeCl₃ to polarize the pyrazole ring, enhancing selectivity for the 5-position .
- Solvent Optimization: Non-polar solvents (e.g., CCl₄) favor radical bromination pathways with higher regiocontrol .
Q. What methodologies enable the incorporation of this compound into complex heterocyclic systems?
Methodological Answer: The bromomethyl group serves as a versatile handle for cross-coupling and cyclization:
- Suzuki-Miyaura Coupling: React with arylboronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl pyrazole derivatives (yields: 70–85%) .
- Heterocycle Formation:
- Oxadiazoles: Condensation with thiosemicarbazides forms 1,3,4-oxadiazole derivatives (e.g., 2-((4-bromobenzyl)thio)-5-(pyrazol-4-yl)-oxadiazole, 83% yield) .
- Triazoles: Click chemistry with azides under Cu(I) catalysis generates triazole-linked hybrids for medicinal chemistry applications .
Q. What mechanistic insights exist regarding its reactivity in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination: The bromomethyl group undergoes Pd-catalyzed coupling with amines (e.g., morpholine) via a two-step oxidative addition/reductive elimination mechanism. Kinetic studies show rate-limiting amine coordination .
- SN2 Reactivity: In polar aprotic solvents (e.g., DMF), the C–Br bond participates in nucleophilic substitutions (e.g., with thiols) to form sulfides, with steric hindrance from the CF₃ group slowing competing elimination .
Q. How can analytical challenges related to its spectroscopic characterization be overcome?
Methodological Answer:
- Fluorine-Bromine Coupling in NMR: Use deuterated DMSO to resolve splitting from ¹⁹F–¹H coupling. Decoupling experiments or 2D HSQC can differentiate overlapping signals .
- Isotopic Pattern in HRMS: The bromine isotope pattern (¹⁷⁹Br/⁸¹Br ≈ 1:1) complicates mass analysis. High-resolution instruments (Q-TOF) and isotopic filtering software improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
